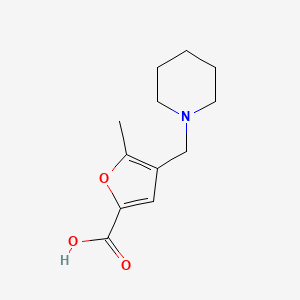

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

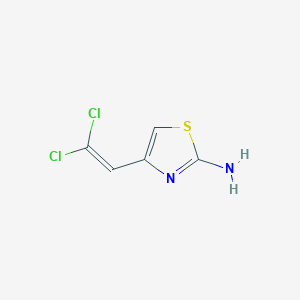

The compound 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid is a derivative of furan carboxylic acid, which is a significant biobased building block in the pharmaceutical and polymer industries. The furan moiety is a common feature in various pharmacologically active compounds, and modifications on the furan ring can lead to a variety of biological activities. The piperidine ring is another important pharmacophore in drug design, often providing compounds with enhanced bioavailability and pharmacokinetic properties.

Synthesis Analysis

The synthesis of related furan carboxylic acid derivatives typically involves multi-step reactions starting from precursors like 2-acetylfuran. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Another approach for synthesizing furan carboxylic acids is through a dual-enzyme cascade system, which offers a controlled synthesis from 5-hydroxymethylfurfural (HMF) .

Molecular Structure Analysis

The molecular structure of furan carboxylic acid derivatives is characterized by spectroscopic methods such as IR, 1H NMR, 13C-NMR, and Mass spectrometry. These techniques confirm the presence of functional groups and the overall molecular framework. The structure of this compound would likely be confirmed using similar methods, ensuring the correct placement of the methyl and piperidinylmethyl groups on the furan ring .

Chemical Reactions Analysis

Furan carboxylic acid derivatives can undergo various chemical reactions, including oxidation, cyclization, and Mannich reactions, to yield a diverse array of compounds with potential pharmacological activities. The reactivity of the furan ring and the substituents attached to it play a crucial role in the chemical transformations and the biological activities of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acid derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the furan ring and the piperidine moiety. These properties are essential for determining the compound's suitability for pharmaceutical applications. Analytical methods like HPLC-DAD are used to determine these compounds in various formulations, ensuring their purity and concentration .

Aplicaciones Científicas De Investigación

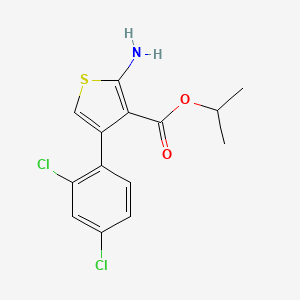

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

The study conducted by Patel (2020) focused on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, specifically Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, and its transition metal complexes with Cu2+, Co2+, Ni2+, Mn2+, and Zn2+. This research highlights the antimicrobial activity of these compounds against both gram-positive and gram-negative bacteria, showcasing the potential of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid derivatives in antimicrobial applications (Patel, 2020).

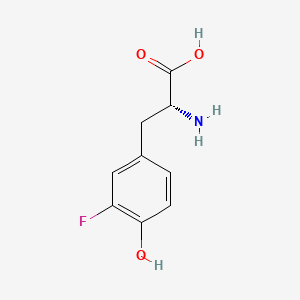

Spectroscopic Properties and Quantum Mechanical Study

The work by Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, a closely related compound, using FT-IR, NMR, UV techniques, and quantum chemical methods. This research provides insight into the electronic structure and potential reactivity of compounds related to this compound, offering a foundation for further exploration of their scientific applications (Devi, Bishnoi, & Fatma, 2020).

PET Imaging of Microglia

Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, for imaging of reactive microglia and disease-associated microglia in neuroinflammation. This tracer is relevant due to its structure, 5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, demonstrating the utility of piperidinylmethyl-furan derivatives in neuroimaging and the study of neuropsychiatric disorders (Horti et al., 2019).

Development and Validation of HPLC-DAD Method

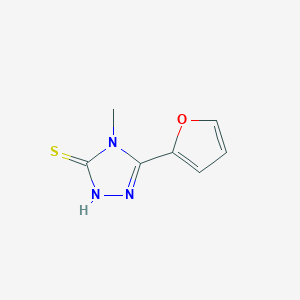

Varynskyi, Parchenko, and Kaplaushenko (2017) developed a highly sensitive and selective HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, highlighting the importance of precise analytical techniques in researching furan-2-carboxylic acid derivatives. This study emphasizes the necessity for accurate measurement and characterization tools in the development of pharmaceuticals and research compounds (Varynskyi, Parchenko, & Kaplaushenko, 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9-10(7-11(16-9)12(14)15)8-13-5-3-2-4-6-13/h7H,2-6,8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYSYYIVQNSMAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)CN2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355480 |

Source

|

| Record name | 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299920-95-9 |

Source

|

| Record name | 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)